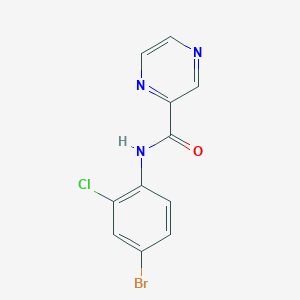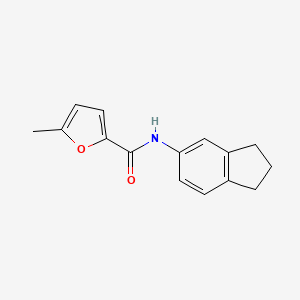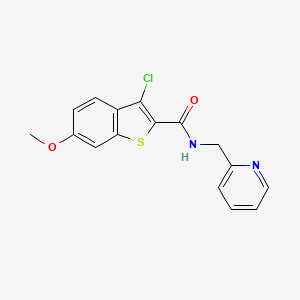![molecular formula C14H15BrN2O3S2 B3489554 4-bromo-5-ethyl-N-[4-(methylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B3489554.png)
4-bromo-5-ethyl-N-[4-(methylsulfamoyl)phenyl]thiophene-2-carboxamide
Übersicht
Beschreibung
4-bromo-5-ethyl-N-[4-(methylsulfamoyl)phenyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 5th position, and a methylsulfamoyl phenyl group attached to the nitrogen atom of the carboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-ethyl-N-[4-(methylsulfamoyl)phenyl]thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Ethylation: The addition of an ethyl group at the 5th position of the thiophene ring.
Carboxamidation: The formation of the carboxamide group at the 2nd position of the thiophene ring.
Sulfonamide Formation: The attachment of the methylsulfamoyl phenyl group to the nitrogen atom of the carboxamide moiety.
The reaction conditions for each step may vary, but typically involve the use of appropriate catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-5-ethyl-N-[4-(methylsulfamoyl)phenyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-bromo-5-ethyl-N-[4-(methylsulfamoyl)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-bromo-5-ethyl-N-[4-(methylsulfamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-bromo-5-ethyl-N-[4-(methylsulfamoyl)phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
4-bromo-5-ethyl-N-phenylthiophene-2-carboxamide: Lacks the methylsulfamoyl group, which may result in different biological activities.
5-ethyl-N-[4-(methylsulfamoyl)phenyl]thiophene-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and interactions.
4-bromo-N-[4-(methylsulfamoyl)phenyl]thiophene-2-carboxamide: Lacks the ethyl group, which may influence its solubility and bioavailability.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-bromo-5-ethyl-N-[4-(methylsulfamoyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S2/c1-3-12-11(15)8-13(21-12)14(18)17-9-4-6-10(7-5-9)22(19,20)16-2/h4-8,16H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTJENRIUFOCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


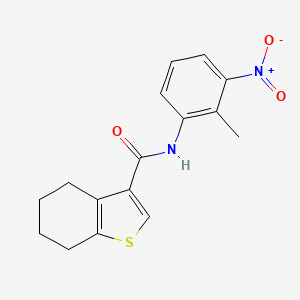

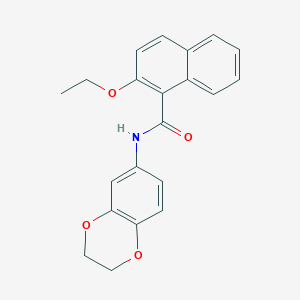
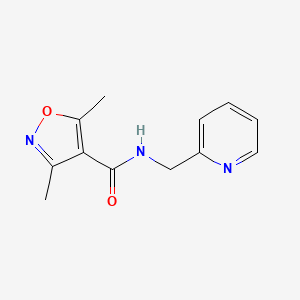
![(4-PHENETHYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B3489499.png)
![5-methyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thiophene-3-carboxamide](/img/structure/B3489508.png)
![ETHYL 4-({[(2-PIPERIDINOETHYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B3489514.png)
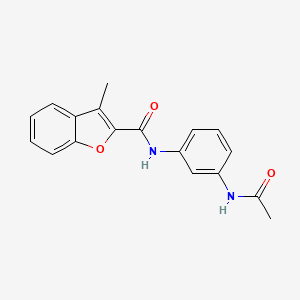
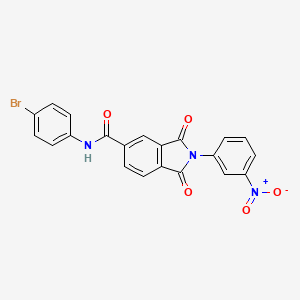
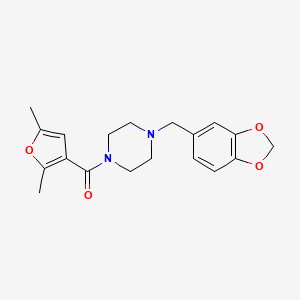
METHANONE](/img/structure/B3489533.png)
